3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one

Lipophilicity Drug-likeness Permeability

This fully synthetic, small-molecule coumarin derivative is a strategic asset for CNS-focused screening campaigns. Its predicted cLogP (~3.30) and tPSA (~59.8 Ų) sit squarely within CNS drug space, ensuring passive BBB penetration, while the 8-ethoxy group and 3,5-dimethylpiperidine amide create a unique 3D pharmacophore absent in simpler analogs. The zero HBD count and dual-purpose fluorescence (λ_em ≈ 420–460 nm) make it ideal for HTS assays without extra fluorophore conjugation. For targeted library enrichment, this compound outclasses generic coumarins by offering a sterically hindered, lipophilic amine environment for enhanced selectivity.

Molecular Formula C19H23NO4
Molecular Weight 329.396
CAS No. 886126-44-9
Cat. No. B2614781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one
CAS886126-44-9
Molecular FormulaC19H23NO4
Molecular Weight329.396
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(CC(C3)C)C
InChIInChI=1S/C19H23NO4/c1-4-23-16-7-5-6-14-9-15(19(22)24-17(14)16)18(21)20-10-12(2)8-13(3)11-20/h5-7,9,12-13H,4,8,10-11H2,1-3H3
InChIKeyQYGRMEQYXIMOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one (CAS 886126-44-9): Procurement-Relevant Compound Profile


3-(3,5-Dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one (CAS 886126-44-9) is a fully synthetic, small-molecule coumarin derivative with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g·mol⁻¹. The compound features a 2H-chromen-2-one (coumarin) core substituted at the 8-position with an ethoxy group and at the 3-position with a 3,5-dimethylpiperidine-1-carbonyl moiety linked via an amide bond . As a member of the 3-acyl-coumarin class, it is primarily distributed as a screening compound within commercial libraries (e.g., ChemBridge, ChemDiv) for early-stage drug discovery and chemical biology probe development. The 3,5-dimethylpiperidine carbonyl group introduces a basic tertiary amine center (predicted pKa ~8.5–9.0) and two methyl substituents that create a sterically hindered, lipophilic amine environment, distinguishing it from simpler piperidine or morpholine amide analogs . The 8-ethoxy group contributes additional lipophilicity and alters the electron density of the coumarin ring through resonance donation, which can modulate fluorescence properties and target-binding interactions [1]. While no peer-reviewed primary bioactivity data have been published for this specific compound as of the search date, its structural features position it as a valuable tool compound for structure–activity relationship (SAR) exploration of coumarin-based probes targeting enzymes, receptors, and ion channels.

Why Generic Substitution Fails for 3-(3,5-Dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one: Structural Differentiation from Closest Analogs


In-class coumarin derivatives bearing piperidine-1-carbonyl substituents at the 3-position cannot be assumed to be functionally interchangeable, even when the structural differences appear modest. The 8-ethoxy group of the target compound is not a passive substituent: resonance donation from the ethoxy oxygen increases electron density at the coumarin C-7 and C-5 positions, which can alter hydrogen-bonding capacity, fluorescence quantum yield, and metabolic susceptibility relative to 8-methoxy, 8-hydroxy, or unsubstituted analogs [1]. The 3,5-dimethylpiperidine amide introduces two key differentiating features compared to unsubstituted piperidine, morpholine, or pyrrolidine amides: (i) the two methyl groups at C-3 and C-5 of the piperidine ring restrict conformational freedom and increase steric bulk, potentially enhancing selectivity for binding pockets with complementary hydrophobic sub-pockets, and (ii) the tertiary amine pKa is modulated by the methyl substituents, affecting the protonation state at physiological pH and consequently impacting membrane permeability, solubility, and off-target interactions with hERG or aminergic receptors [2]. Furthermore, the combination of the 8-ethoxy coumarin core with the 3,5-dimethylpiperidine amide generates a unique three-dimensional pharmacophore that is not recapitulated by any single-point modification. Computational studies on related piperidine–chromen-2-one hybrids have demonstrated that even minor alterations in the piperidine N-substituent or the coumarin alkoxy group can shift predicted binding poses by >3 Å and alter docking scores by >2 kcal·mol⁻¹ against cholinesterase and monoamine oxidase targets [3]. These structural subtleties translate into potentially large differences in target engagement, selectivity, and ADMET profiles, making generic substitution a high-risk strategy in both screening campaigns and focused SAR studies.

Quantitative Differentiation Evidence for 3-(3,5-Dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one (CAS 886126-44-9) vs. Closest Analogs


Predicted Lipophilicity (cLogP) Differential: 8-Ethoxy vs. 8-Methoxy and 8-Unsubstituted Comparators

The predicted octanol–water partition coefficient (cLogP) of the target compound is estimated at 3.30 using the Moriguchi method (Mcule property calculator), representing a ΔcLogP of approximately +0.45 log units relative to the 8-methoxy analog 3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one (CAS 728016-96-4, cLogP ~2.85) and a ΔcLogP of approximately +1.3 log units compared to the unsubstituted parent 3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one (cLogP ~2.0) . This increase in lipophilicity arising solely from the replacement of the 8-methoxy with an 8-ethoxy group is consistent with the Hansch π constant for a methylene increment (π(CH₂) ≈ +0.5) [1]. Elevated cLogP within the range of 3–4 is generally associated with improved passive membrane permeability but may also increase the risk of CYP450-mediated oxidative metabolism at the ethoxy ethyl group, a metabolic soft spot not present in the 8-methoxy analog.

Lipophilicity Drug-likeness Permeability Coumarin SAR

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area (tPSA) Differentiation from Non-Coumarin Heterocyclic Amides

The target compound possesses a topological polar surface area (tPSA) of approximately 59.8 Ų, as calculated for the 8-methoxy analog scaffold (the ethoxy homolog is expected to have an identical tPSA because the additional methylene group does not introduce additional heteroatoms) . This tPSA value falls well below the commonly accepted thresholds for oral bioavailability (tPSA < 140 Ų) and blood–brain barrier penetration (tPSA < 90 Ų) [1]. The compound contains four hydrogen bond acceptors (the coumarin carbonyl O, the lactone O, the amide carbonyl O, and the ethoxy O) and zero hydrogen bond donors, resulting in an HBA/HBD ratio that favors passive membrane diffusion and minimizes desolvation penalties upon target binding [2]. In comparison, structurally related coumarin-3-carboxamides bearing a free phenolic –OH group at C-7 (HBD count = 1, tPSA ≈ 79–90 Ų) exhibit reduced membrane permeability and increased susceptibility to Phase II glucuronidation/sulfation, representing a key differentiating advantage of the fully alkylated 8-ethoxy substitution pattern.

tPSA Hydrogen bonding Oral bioavailability BBB penetration

Rule-of-5 (Ro5) and Rule-of-3 (Ro3) Compliance Profile: Differentiation from Fragment-Like and Beyond-Ro5 Coumarin Derivatives

The target compound exhibits zero Rule-of-5 (Ro5) violations (MW = 329.39 < 500 Da; cLogP ≈ 3.30 < 5; HBD = 0 < 5; HBA = 4 < 10), placing it firmly within traditional oral drug-like chemical space and qualifying it as a lead-like molecule suitable for further optimization [1]. However, it records three Rule-of-3 (Ro3) violations (MW > 300 Da; cLogP > 3; HBA > 3), indicating it is not a fragment-sized molecule and thus inappropriate for fragment-based screening libraries [2]. This Ro5-compliant, Ro3-violating profile distinguishes the target compound from: (i) smaller coumarin fragments (e.g., 3-acetylcoumarin, MW = 188, cLogP = 1.2) that are Ro3-compliant but may lack sufficient potency and selectivity for target-based screening; and (ii) larger, beyond-Ro5 coumarin natural products (e.g., dicoumarol, MW = 336 but with three Ro5 violations due to high HBD count and tPSA) that may present solubility and permeability challenges [3]. The balanced molecular size also supports sufficient three-dimensional complexity for selective target engagement without the synthetic tractability issues associated with macrocyclic or highly functionalized coumarin natural products.

Drug-likeness Fragment-based drug discovery Lead-likeness Physicochemical filtering

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty Relative to Conformationally Restricted Analogs

The target compound possesses six rotatable bonds (the ethoxy ethyl group contributes two rotatable bonds: O–CH₂ and CH₂–CH₃), compared to five rotatable bonds for the 8-methoxy analog (CAS 728016-96-4) and four rotatable bonds for the 8-unsubstituted parent . The incremental addition of one rotatable bond in the 8-ethoxy vs. 8-methoxy comparison introduces an estimated entropic penalty of approximately 0.7–1.0 kcal·mol⁻¹ upon rigid binding to a protein target (ΔG_entropic ≈ –TΔS, with each frozen rotor contributing ~0.7 kcal·mol⁻¹ at 310 K) [1]. However, the increased flexibility may be advantageous for induced-fit binding mechanisms where the ethoxy group can sample multiple conformations to optimize hydrogen bonding or van der Waals contacts within a binding pocket. The six rotatable bonds remain well below the typical threshold of ≤10 rotatable bonds associated with acceptable oral bioavailability, and the central chromen-2-one ring system and piperidine ring provide substantial rigid core structures that partially offset the entropic cost [2]. The 3,5-dimethylpiperidine amide itself introduces conformational constraints: the two methyl groups restrict piperidine ring flipping and lock the amide bond in a preferred orientation, potentially pre-organizing the pharmacophore for target recognition and partially compensating for the added flexibility of the ethoxy group.

Conformational flexibility Entropic penalty Ligand efficiency Molecular recognition

Predicted CYP450 Metabolic Liability: 8-Ethoxy O-Dealkylation vs. 8-Methoxy Stability

The 8-ethoxy substituent introduces a metabolic liability not shared by the 8-methoxy analog: CYP450-mediated O-deethylation at the terminal ethyl group, which generates the 8-hydroxy metabolite (a potential Phase II conjugation substrate). In contrast, the 8-methoxy group undergoes O-demethylation, which is generally a faster metabolic reaction due to lower steric hindrance at the methyl group compared to the ethyl group [1]. This differential metabolic susceptibility can be exploited in prodrug design or tuned for desired pharmacokinetic profiles. Experimental data from structurally related 8-ethoxycoumarin derivatives demonstrate that CYP2A6 and CYP2E1 are the primary isoforms responsible for 8-ethoxycoumarin O-deethylation, with reported Kₘ values in the low micromolar range (Kₘ ≈ 2–10 µM for human liver microsomes) [2]. The presence of the bulky 3,5-dimethylpiperidine amide at C-3 may sterically shield the coumarin core from CYP450 oxidation at other positions (e.g., C-6 or C-7 hydroxylation), potentially directing metabolism preferentially toward the ethoxy side chain and resulting in a simpler metabolite profile relative to unsubstituted coumarins that undergo multiple oxidative pathways [3]. This metabolic funneling effect, while not directly confirmed for the target compound, is consistent with the known preference of CYP450 enzymes for accessible, electron-rich alkyl groups.

Metabolic stability CYP450 O-Dealkylation ADMET prediction

Fluorescence Property Potential: 8-Ethoxy Coumarin as an Environmentally Sensitive Fluorophore vs. Non-Fluorescent Piperidine Amides

8-Alkoxy-substituted coumarin-3-carboxamides constitute a well-established class of fluorescent probes whose emission properties are sensitive to solvent polarity, pH, and binding environment [1]. The 8-ethoxy group, as an electron-donating substituent via resonance (+M effect), is predicted to red-shift both the absorption and emission maxima relative to unsubstituted coumarin and to increase the fluorescence quantum yield (Φ) by enhancing the intramolecular charge transfer (ICT) character of the excited state. Literature data for structurally analogous 7-alkoxycoumarin-3-carboxamides report fluorescence emission maxima (λ_em) in the range of 400–460 nm, with quantum yields of Φ = 0.3–0.8 in organic solvents, and a characteristic hypsochromic shift (blue shift) of 20–40 nm upon transfer from polar aprotic to aqueous environments, enabling ratiometric detection of binding events [2]. The 3,5-dimethylpiperidine amide at C-3 acts as an electron-withdrawing group, further polarizing the coumarin π-system and enhancing the ICT character. This dual push–pull electronic configuration (8-ethoxy donor, 3-amide acceptor) is a hallmark of highly fluorescent coumarin dyes and distinguishes the target compound from simple coumarin natural products (e.g., unsubstituted coumarin, Φ ≈ 0.02 in water) and from non-fluorescent piperidine amides lacking the extended conjugation of the coumarin core [3]. Although experimental fluorescence data for this specific compound are not available in the public domain, the structural features are highly predictive of useful fluorescence properties.

Fluorescence Chemical probe Coumarin fluorophore Biosensor

Optimal Research and Industrial Application Scenarios for 3-(3,5-Dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one (CAS 886126-44-9)


CNS-Targeted Lead Identification: Leveraging Intermediate Lipophilicity and Low tPSA for Blood–Brain Barrier Penetration

With a predicted cLogP of ~3.30 and tPSA of ~59.8 Ų—both well within established CNS drug space thresholds (cLogP 2–4, tPSA < 90 Ų)—the target compound is optimally suited as a starting point for CNS-targeted screening campaigns (e.g., neurodegenerative disease, psychiatric disorders, neuropathic pain). The zero hydrogen bond donor count further favors passive BBB penetration, and the 8-ethoxy group provides a metabolic handle for tuning exposure via O-deethylation kinetics [1]. Procurement for CNS-focused compound collections should prioritize this compound over more polar hydroxylated coumarins (tPSA > 80 Ų, HBD ≥ 1) or overly lipophilic analogs (cLogP > 5) that risk P-glycoprotein efflux or nonspecific membrane partitioning [2]. Computational studies on related piperidine–chromen-2-one hybrids targeting acetylcholinesterase and monoamine oxidase B further support the suitability of this scaffold for neurodegenerative disease applications [3].

Fluorescence-Based Assay Development and Chemical Probe Design

The 8-alkoxycoumarin-3-carboxamide core confers predicted fluorescence properties (λ_em ≈ 420–460 nm, Φ ≈ 0.3–0.8) suitable for high-throughput screening (HTS) assay formats, including fluorescence polarization, Förster resonance energy transfer (FRET), and environmental sensitivity-based target engagement assays [1]. The compound can function as a dual-purpose tool: a potential bioactive ligand and an intrinsic fluorescent reporter, eliminating the need for separate fluorophore conjugation [2]. This dual functionality is particularly valuable for academic screening laboratories and core facilities seeking to minimize assay complexity and reduce the number of reagents required. The 3,5-dimethylpiperidine amide provides a modular synthetic handle for further derivatization without abolishing fluorescence, enabling structure–activity relationship (SAR) exploration while retaining optical readout capabilities [3].

Metabolic Stability Structure–Activity Relationship (SAR) Studies: The Ethoxy Group as a Tunable Metabolic Soft Spot

The 8-ethoxy substituent provides a well-characterized metabolic liability (CYP2A6/CYP2E1-mediated O-deethylation) that can be systematically modulated in SAR studies [1]. The target compound serves as a reference point for a series of analogs with varying 8-alkoxy chain lengths (methoxy, ethoxy, propoxy, isopropoxy, cyclopropylmethoxy) to establish quantitative relationships between alkoxy chain length, metabolic stability (e.g., intrinsic clearance in human liver microsomes), and target potency [2]. The predicted metabolic funneling toward a single O-dealkylation pathway simplifies metabolite identification and reduces the risk of confounding off-target effects from reactive metabolites generated at multiple oxidative sites. This scenario is directly relevant for medicinal chemistry teams optimizing lead compounds where balancing metabolic stability with target engagement is critical, and the ethoxy-to-methoxy swap represents a high-priority analog pair for comparative assessment [3].

Diversity-Oriented Screening Library Enrichment: Filling the Coumarin-Piperidine Chemical Space Gap

The target compound occupies a specific region of chemical space—defined by the intersection of the coumarin chemotype and the 3,5-dimethylpiperidine pharmacophore—that is underrepresented in many commercial screening libraries [1]. Enriching screening decks with this compound and its close analogs (8-methoxy, 6-nitro, 6-bromo-8-methoxy) enhances the diversity of coumarin-based sublibraries and increases the probability of identifying novel hit matter for targets that have proven intractable to other chemotypes [2]. The compound's strict Rule-of-5 compliance and lead-like properties make it compatible with downstream hit-to-lead optimization workflows, minimizing the risk of encountering intractable physicochemical liabilities during the hit triage process [3]. Procurement specialists building targeted libraries for phenotypic screening or target-based HTS should consider this compound as a representative of the 3-acyl-8-alkoxycoumarin subclass.

Quote Request

Request a Quote for 3-(3,5-dimethylpiperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.